A Comprehensive Technical Guide to 2-Aminoindan
A Comprehensive Technical Guide to 2-Aminoindan
This technical guide provides an in-depth overview of 2-Aminoindan, a rigid analogue of amphetamine, for researchers, scientists, and professionals in drug development. It covers key chemical properties, synthesis, analytical methods, and the primary mechanism of action.
Core Chemical and Physical Properties
2-Aminoindan is commercially available as a free base and as a hydrochloride salt. The fundamental properties of both forms are summarized below.
| Property | 2-Aminoindan (Free Base) | 2-Aminoindan Hydrochloride |
| CAS Number | 2975-41-9[1] | 2338-18-3 |
| Molecular Formula | C₉H₁₁N[1] | C₉H₁₁N · HCl |
| Molecular Weight | 133.19 g/mol [1] | 169.65 g/mol |
| IUPAC Name | 2,3-dihydro-1H-inden-2-amine[1] | 2,3-dihydro-1H-inden-2-amine hydrochloride |
| Synonyms | 2-Indanamine, Indan-2-ylamine[1] | 2-Indanamine hydrochloride |
| Appearance | Not specified in retrieved results. | White or off-white to pale yellow crystalline powder |
| Melting Point | Not specified in retrieved results. | 241 - 249 °C |
Synthesis and Analytical Protocols
While detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain, this section outlines the general methodologies for the synthesis and analysis of 2-Aminoindan based on available literature.
Synthesis Methodologies
Several synthetic routes for 2-Aminoindan have been described:
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From 2-Indanone (B58226) : A common method involves the reduction of 2-indanone. One specific protocol reacts 2-indanone with benzylamine (B48309) and hydrogen gas in the presence of a palladium-carbon catalyst in isopropanol (B130326) at 80°C and 3 MPa pressure. This process has a reported yield of 93%.[2]
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From Indene (B144670) via Hofmann Degradation : Another approach starts with indene and involves a cyclization reaction with acrylamide (B121943) to form an amide at the 2-position of the indene ring. This is followed by a Hofmann degradation to convert the amide group to an amino group, and a subsequent reduction of the double bonds in the five-membered ring.[3]
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Isomerization of Tetrahydroisoquinoline : 2-Aminoindane can also be produced by the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) in the presence of a solid acid catalyst. This method is noted for its simplified process compared to other routes.[4]
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of 2-Aminoindan.
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Reverse-Phase HPLC : A reverse-phase HPLC method can be used for the separation and analysis of 2-Aminoindan. A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid is substituted for phosphoric acid. This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[5]
Biological Activity and Mechanism of Action
2-Aminoindan and its derivatives are recognized for their interaction with monoamine transporters, acting as monoamine releasing agents.[6][7] The parent compound, 2-AI, is a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[7][8]
Monoamine Transporter Interaction
The primary mechanism of action for 2-Aminoindan involves its function as a substrate for monoamine transporters, leading to the efflux of neurotransmitters from the presynaptic neuron. It displays selectivity for catecholamine transporters over the serotonin (B10506) transporter.
The table below summarizes the in vitro activity of 2-Aminoindan at the human monoamine transporters and its binding affinity for α2-adrenergic receptors.
| Target | Assay Type | Value (nM) |
| Norepinephrine Transporter (NET) | Release (EC₅₀) | 86[7] |
| Dopamine Transporter (DAT) | Release (EC₅₀) | 439[7] |
| Serotonin Transporter (SERT) | Release (EC₅₀) | >10,000[7] |
| α2A-Adrenergic Receptor | Binding (Kᵢ) | 134[9] |
| α2B-Adrenergic Receptor | Binding (Kᵢ) | 211[9] |
| α2C-Adrenergic Receptor | Binding (Kᵢ) | 41[9] |
EC₅₀: Half-maximal effective concentration for neurotransmitter release. Kᵢ: Inhibitory constant for receptor binding.
The data indicates that 2-Aminoindan is a potent releaser of norepinephrine and a less potent releaser of dopamine, with negligible activity at the serotonin transporter.[7] This profile suggests stimulant effects similar to amphetamine.[10] Additionally, 2-Aminoindan demonstrates a notable affinity for α2-adrenergic receptors, particularly the α2C subtype.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 2-Aminoindan and a general workflow for its synthesis.
Caption: Mechanism of 2-Aminoindan as a monoamine releasing agent.
Caption: General workflow for the synthesis and analysis of 2-Aminoindan.
References
- 1. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indan-2-amine synthesis - chemicalbook [chemicalbook.com]
- 3. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 4. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 5. Separation of 2-Aminoindan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 7. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 9. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
